1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea
Overview
Description
Synthesis Analysis
While the specific synthesis of 1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea is not directly detailed in the available literature, related thiourea derivatives and similar compounds have been synthesized through methods involving direct reactions of amines with isothiocyanates or carbon disulfide in the presence of suitable bases or through modification of existing thiourea structures by alkylation, acylation, or condensation reactions. The choice of reactants, solvents, and catalysts can significantly influence the yield, purity, and stereochemistry of the synthesized thioureas (Anitha et al., 2019).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including 1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea, can be elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. These analyses provide insights into the compound's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its reactivity and properties. Single crystal X-ray diffraction analysis has been employed to determine the molecular structure of related compounds, showing that they can exhibit various degrees of planarity, conjugation, and specific geometric orientations that influence their chemical behavior (B. S. Gudennavar et al., 2014).
Safety And Hazards
The safety and hazards associated with “1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea” are not well-documented. However, it’s always important to handle chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols5.
Future Directions
The future directions for “1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea” are not well-documented. However, there is a growing interest in the use of biocatalysis for the production of drugs with an emphasis on green chemistry6.
Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-7-6-10(13(16)8-11)9-17-14(19)18-12-4-2-1-3-5-12/h1-8H,9H2,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSBHPQFNQHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008852 | |
Record name | N'-[(2,4-Dichlorophenyl)methyl]-N-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea | |
CAS RN |
89516-46-1 | |
Record name | NSC204784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-[(2,4-Dichlorophenyl)methyl]-N-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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